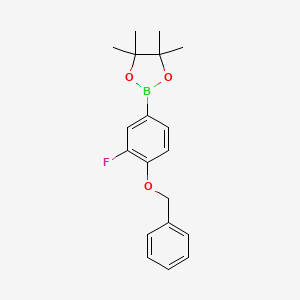
(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat ist eine organische Verbindung mit einer einzigartigen Struktur, die einen Cyclobutylring und eine Hydroxylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat umfasst typischerweise die Veresterung von 3-Cyclobutyl-2-hydroxypropansäure mit Methanol. Die Reaktion wird in der Regel durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Die Reaktionsbedingungen umfassen oft das Rückflussen des Gemisches, um eine vollständige Veresterung zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von (R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese deutlich verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Estergruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Die Hauptprodukte können 3-Cyclobutyl-2-oxopropansäure oder 3-Cyclobutyl-2-hydroxypropansäure umfassen.
Reduktion: Das Hauptprodukt ist 3-Cyclobutyl-2-hydroxypropanol.
Substitution: Die Produkte hängen vom verwendeten Nukleophil ab, z. B. von Derivaten der 3-Cyclobutyl-2-hydroxypropansäure.
Wissenschaftliche Forschungsanwendungen
(R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen untersucht.
Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich als Arzneimittelzwischenprodukt.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und deren Aktivität beeinflussen. Der Cyclobutylring sorgt für strukturelle Starrheit, was die Bindungsaffinität und Spezifität der Verbindung beeinflussen kann.
Wirkmechanismus
The mechanism of action of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-3-Cyclobutyl-2-hydroxypropanoat: Das racemische Gemisch der Verbindung.
Ethyl-3-Cyclobutyl-2-hydroxypropanoat: Ein Ethylester-Analogon.
3-Cyclobutyl-2-hydroxypropansäure: Die entsprechende Carbonsäure.
Einzigartigkeit
(R)-Methyl-3-Cyclobutyl-2-hydroxypropanoat ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann. Das Vorhandensein des Cyclobutylrings unterscheidet es ebenfalls von anderen ähnlichen Verbindungen und bietet einzigartige chemische und physikalische Eigenschaften.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 3-cyclobutyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
WYYFNIYZHQBFLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)
![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)

![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)


![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12317570.png)
